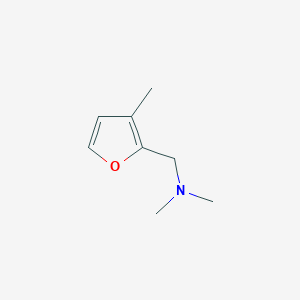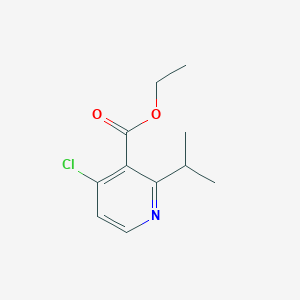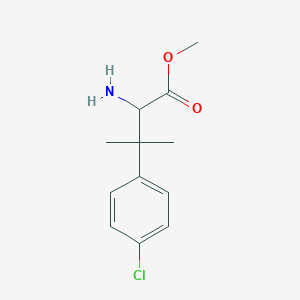
(2-cyano-4-methylpent-1-en-3-yl) acetate
概述
描述
(2-cyano-4-methylpent-1-en-3-yl) acetate is an organic compound with a unique structure that includes a cyano group, a methyl group, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyano-4-methylpent-1-en-3-yl) acetate can be achieved through several methods. One common approach involves the reaction of 2-cyano-4-methylpent-1-en-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
(2-cyano-4-methylpent-1-en-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
科学研究应用
(2-cyano-4-methylpent-1-en-3-yl) acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2-cyano-4-methylpent-1-en-3-yl) acetate involves its interaction with various molecular targets. For example, in biological systems, the compound may undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The cyano group can also interact with enzymes or receptors, influencing their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
- 2-cyano-4-methylpent-1-en-3-yl diethyl phosphite
- 2-cyano-4-methylpent-1-en-3-yl acetate
Uniqueness
(2-cyano-4-methylpent-1-en-3-yl) acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns in chemical reactions and possess unique biological activities.
属性
CAS 编号 |
166327-69-1 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.20 g/mol |
IUPAC 名称 |
(2-cyano-4-methylpent-1-en-3-yl) acetate |
InChI |
InChI=1S/C9H13NO2/c1-6(2)9(7(3)5-10)12-8(4)11/h6,9H,3H2,1-2,4H3 |
InChI 键 |
KQVPTMNZKDWSFF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=C)C#N)OC(=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,4-dichlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8372677.png)


![Spiro[2.2]pentane-1,1-dicarboxylic acid dimethyl ester](/img/structure/B8372703.png)


![Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-6-[5-(trifluoromethyl)-2H-benzotriazol-2-yl]-](/img/structure/B8372718.png)





